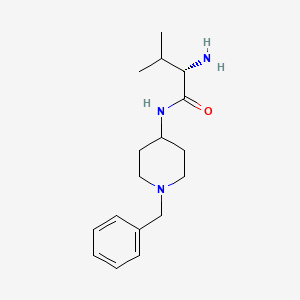

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3-methyl-butyramide

CAS No.: 1307134-61-7

Cat. No.: VC8228807

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1307134-61-7 |

|---|---|

| Molecular Formula | C17H27N3O |

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methylbutanamide |

| Standard InChI | InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-8-10-20(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t16-/m0/s1 |

| Standard InChI Key | YXZGUGXPETVYBC-INIZCTEOSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N |

| SMILES | CC(C)C(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C)C(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₁₉H₂₉N₃O) consists of:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle substituted with a benzyl group at the 1-position.

-

Butyramide side chain: A four-carbon chain with a methyl branch at the 3-position and an amino group at the 2-position, connected to the piperidine via an amide bond.

-

Stereochemistry: The (S)-configuration at the chiral center (C2 of the butyramide) influences molecular interactions and biological activity .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methylbutanamide |

| Molecular Formula | C₁₉H₂₉N₃O |

| Molecular Weight | 315.46 g/mol |

| Chiral Centers | 1 (C2 of butyramide) |

| Hydrogen Bond Donors/Acceptors | 2 / 4 |

Synthesis and Structural Modification

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous piperidine-based amides are typically synthesized through:

-

Sulfonylation or acylation of piperidine precursors, followed by reductive amination or nucleophilic substitution .

-

Chiral resolution to isolate the (S)-enantiomer, often via diastereomeric salt formation or enzymatic methods .

Example Reaction Scheme:

-

Benzylation of Piperidine:

-

Amide Coupling:

Pharmacological Profile

Hypothesized Mechanisms of Action

Piperidine derivatives are frequently explored for central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. Structural analogs suggest potential interactions with:

-

Dopamine D₂/D₃ receptors: Modulating neurotransmission in reward pathways .

-

σ-1 Receptors: Implicated in neuroprotection and analgesia .

Table 2: Comparative Activity of Piperidine Analogs

Physicochemical and ADMET Properties

Predicted Properties

-

Lipophilicity: LogP ≈ 2.1 (moderate permeability).

-

Solubility: ~0.5 mg/mL in aqueous buffer (pH 7.4).

-

Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the benzyl group .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume